molecular formula C15H14BrFN2O B4286209 N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea

N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea

Cat. No. B4286209
M. Wt: 337.19 g/mol
InChI Key: YMZJKINZSYTMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea, also known as BFEU, is a synthetic compound that has been widely used in scientific research. BFEU is a urea derivative that has a unique chemical structure, making it a valuable tool in various biochemical and physiological studies.

Mechanism of Action

N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea acts as an ATP-competitive inhibitor of protein kinases. It binds to the ATP-binding site of the kinase, preventing the kinase from phosphorylating its substrate. This leads to the inhibition of the kinase activity and downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has been shown to have several biochemical and physiological effects. Inhibition of protein kinases by N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea can lead to the inhibition of cell proliferation, induction of apoptosis, and alteration of cell cycle progression. N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has also been shown to affect glucose metabolism by inhibiting glycogen synthase kinase 3, which regulates the synthesis and degradation of glycogen.

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is a valuable tool in scientific research due to its potency and selectivity as a kinase inhibitor. However, N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has some limitations in lab experiments. N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is not a specific inhibitor of a single kinase, and its effects on different kinases can vary. Additionally, N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has poor solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea in scientific research. One potential application is in the study of cancer. Protein kinases play a crucial role in the development and progression of cancer, and N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea could be used to study the kinase pathways involved in cancer progression. Another possible direction is in the development of new kinase inhibitors based on the structure of N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea. The unique structure of N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea could be used as a starting point for the development of new inhibitors with improved potency and selectivity.
Conclusion:
In conclusion, N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is a synthetic compound that has been widely used in scientific research as a tool to study various biological processes. N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is a potent inhibitor of protein kinases, which makes it a valuable tool in the study of cellular signaling pathways. N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has several biochemical and physiological effects, including the inhibition of cell proliferation and alteration of glucose metabolism. While N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has some limitations in lab experiments, its unique chemical structure makes it a valuable tool in scientific research.

Scientific Research Applications

N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has been extensively used in scientific research as a tool to study various biological processes. One of the most common applications of N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is in the study of protein kinases. N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes such as cell proliferation, differentiation, and apoptosis. N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases, glycogen synthase kinase 3, and checkpoint kinase 1.

properties

IUPAC Name

1-(2-bromophenyl)-3-[2-(4-fluorophenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O/c16-13-3-1-2-4-14(13)19-15(20)18-10-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZJKINZSYTMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-3-[2-(4-fluorophenyl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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